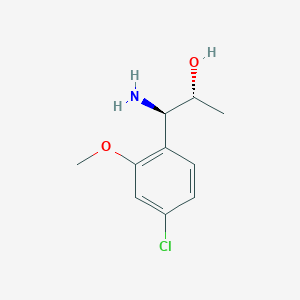

(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

Description

“(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL” is a chiral amino alcohol derivative characterized by a 4-chloro-2-methoxyphenyl substituent and a secondary alcohol group. Its stereochemistry (1R,2R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological properties. This compound’s structure combines a halogenated aromatic ring (chlorine at position 4) with a methoxy group (position 2), which may enhance lipophilicity and receptor binding specificity.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

InChI Key |

RBPSTBRJXKDLFL-LDWIPMOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Example Route (Adapted from Related Stereoisomers):

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 4-chloro-2-methoxyacetophenone with a nitrogen source (e.g., trimethylsilyl cyanide) | Room temperature, nitrogen atmosphere, presence of zinc iodide catalyst | Formation of cyanohydrin intermediate |

| 2 | Reduction of cyanohydrin intermediate to amino alcohol | Borane-tetrahydrofuran complex (BH3-THF), room temperature, overnight | Conversion to amino alcohol with hydroxyl and amino groups |

| 3 | Acid-base workup to isolate free amine | Addition of HCl followed by neutralization with NaOH | Isolation of free amino alcohol |

This method has been reported for similar compounds, yielding amino alcohols with moderate yields (~24%) and requiring chromatographic purification for stereoisomer separation.

Chiral Catalysis for Stereoselective Synthesis

To specifically obtain the (1R,2R) stereoisomer, chiral catalysts or auxiliaries are employed to induce the desired stereochemistry during the key bond-forming steps.

- Chiral catalysts such as chiral ligands complexed with transition metals can facilitate enantioselective addition of nucleophiles to the ketone.

- Chiral auxiliaries attached temporarily to the aromatic ketone can direct stereoselective transformations.

- Enzymatic resolution or asymmetric hydrogenation techniques may also be used to enhance stereoselectivity.

While detailed conditions for the (1R,2R) isomer are sparse, analogous compounds like (1S,2S) and (1S,2R) have been synthesized using such methods, indicating the feasibility of this approach.

Continuous Flow Synthesis and Industrial Scalability

Advanced methods such as continuous flow reactors have been proposed for the synthesis of these amino alcohols to improve control over reaction parameters, scalability, and reproducibility.

- Flow chemistry allows precise temperature and reaction time control, improving stereoselectivity.

- It facilitates safer handling of reactive intermediates such as borane complexes.

- Optimization of flow conditions can enhance yield and purity for industrial applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Stereochemical Control | Yield | Notes |

|---|---|---|---|---|

| Cyanohydrin formation + BH3 reduction | 4-chloro-2-methoxyacetophenone, trimethylsilyl cyanide, ZnI2, BH3-THF | Moderate; racemic or diastereomeric mixtures | ~24% | Requires chromatographic purification; moderate yield |

| Chiral catalyst-mediated addition | Chiral ligands, transition metals, nucleophiles | High; enantioselective | Variable | Requires optimization of catalyst and conditions |

| Chiral auxiliary approach | Chiral auxiliaries attached to ketone | High; diastereoselective | Variable | Auxiliary removal step needed |

| Continuous flow synthesis | Adapted reagents in flow reactors | Improved control and scalability | Potentially higher | Industrial applicability |

Research Findings and Optimization

- The electronic effects of the 4-chloro and 2-methoxy substituents influence the reactivity of the aromatic ketone and intermediates, affecting reaction rates and selectivity.

- Zinc iodide acts as a Lewis acid catalyst to facilitate cyanohydrin formation.

- Borane complexes are effective reducing agents for converting nitriles to primary amines with concurrent formation of hydroxyl groups.

- Chromatographic techniques are essential for isolating the desired stereoisomer due to the formation of multiple stereoisomers.

- Further optimization of reaction temperature, solvent choice, and catalyst loading is necessary to maximize yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

Substitution: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Drug Development

(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL has been investigated for its potential as a lead compound in drug development. Its structural features suggest that it could interact with specific biological targets through mechanisms such as:

- Enzyme Modulation : The compound may influence enzyme activity by forming hydrogen bonds and engaging in hydrophobic interactions with active sites.

- Receptor Binding : Its ability to bind selectively to receptors makes it a candidate for developing therapeutics aimed at various diseases.

Case Studies

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotonin receptors. Studies have shown promising results in animal models, suggesting further exploration in clinical settings.

- Anti-inflammatory Effects : Preliminary studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could lead to the development of new anti-inflammatory drugs.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the differing effects of enantiomers on biological systems.

Interaction Profiles

Research into the interaction profiles of this compound focuses on its binding affinity and selectivity towards various biological targets. Studies are necessary to elucidate the specific molecular mechanisms involved in its action, including potential effects on metabolic pathways and enzyme kinetics.

Potential Effects on Metabolic Pathways

The compound's ability to modify enzyme activities suggests that it could play a role in metabolic regulation. Investigating these pathways can provide insights into its therapeutic potential and guide future research directions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL | Fluoro group instead of chloro | Different reactivity and binding characteristics |

| (1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Affects solubility and biological interactions |

| (1R,2S)-1-Amino-1-(phenyl)propan-2-OL | Lacks halogen substitutions | Different chemical properties due to absence of substituents |

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

Compounds 10 and 11 (from and ) feature indole rings substituted with methoxy and methoxymethyl groups, differing in substitution patterns on the indole core. These compounds were evaluated for α1-, α2-, and β1-adrenoceptor binding, demonstrating moderate affinity. The absence of a chlorine substituent in these analogs, compared to the target molecule, suggests that halogenation at the para position may influence receptor selectivity or metabolic stability.

Fluorinated and Trifluoromethylthio Derivatives

The 3-fluoro-2-methoxyphenyl analog () replaces chlorine with fluorine, a smaller and more electronegative substituent. Fluorine’s electron-withdrawing effects could enhance binding to polar receptor pockets but reduce lipophilicity compared to chlorine. In contrast, the trifluoromethylthio (SCF₃) derivative () introduces a bulkier, highly lipophilic group, which may improve membrane permeability but reduce solubility. Neither compound’s activity data are provided, but structural trends suggest divergent pharmacokinetic profiles .

Hydrazinylidene and Propan-2-one Derivatives

Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () replace the amino alcohol group with a hydrazinylidene-ketone moiety. This structural shift eliminates chirality and introduces a planar hydrazone group, likely altering biological targets (e.g., enzyme inhibition vs. receptor binding). These derivatives are well-characterized crystallographically (R factor = 0.038) but lack reported pharmacological data .

Phenylethylamine Derivatives

The hydrochloride salt of (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine () features a phenylethylamine group instead of an amino alcohol. The hydrochloride salt form enhances solubility, contrasting with the free base form of the target molecule .

Key Findings and Trends

Substituent Effects :

- Halogens (Cl, F) influence electronic properties and binding specificity.

- Methoxy/methoxymethyl groups enhance solubility but may reduce receptor affinity compared to halogens.

- Bulky groups (e.g., SCF₃) increase lipophilicity but may hinder target engagement.

Functional Group Impact: Amino alcohols (target molecule) favor chiral receptor interactions. Hydrazinylidene-ketones () shift activity toward non-receptor pathways.

Stereochemistry: The (1R,2R) configuration in the target molecule likely confers enantioselective activity, a feature absent in non-chiral analogs.

Biological Activity

(1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL, commonly referred to as a chiral amine compound, exhibits significant biological activity due to its interaction with various biological targets. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- CAS Number : 1270140-50-5

This compound is characterized by an amine and alcohol functional group along with a substituted aromatic ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to:

- Interact with specific receptors and enzymes.

- Modulate neurotransmitter levels, potentially influencing mood and cognitive functions.

- Exhibit enzyme inhibitory effects that may contribute to its therapeutic effects.

Interaction Studies

Studies have indicated that this compound may possess binding affinities for various biological targets. Key findings include:

- Receptor Binding : Interaction studies reveal that the compound may bind to serotonin receptors, influencing serotonergic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes.

Biological Activities

The compound has been investigated for several biological activities:

- Antioxidant Activity : It exhibits properties that can scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

- Anticancer Potential : Some research indicates that it may inhibit cancer cell proliferation through specific pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Antimicrobial | Inhibits growth of specific bacterial strains |

| Anticancer | Reduces proliferation of cancer cells in vitro |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL | C10H14FNO2 | Contains fluorine instead of chlorine |

| (1S,2R)-1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OL | C10H14FNO3 | Hydroxy group instead of methoxy |

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

Case Study 1: Antioxidant Effects

A study conducted on cellular models demonstrated that the compound significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response in antioxidant activity.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones, demonstrating significant antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.